Product packaging for Falintolol(Cat. No.:)

Falintolol

Cat. No.: B1211732
M. Wt: 228.33 g/mol
InChI Key: IYQDIWRBEQWANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Beta-Adrenergic Receptor Antagonist Research

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that play a crucial role in the sympathetic nervous system, mediating responses to catecholamines like norepinephrine (B1679862) and epinephrine. cvpharmacology.comrevespcardiol.orgwikipedia.org These receptors are involved in regulating various physiological functions, including heart rate, blood pressure, and bronchodilation. revespcardiol.orgwikipedia.org Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are compounds that bind to these receptors and inhibit the effects of endogenous catecholamines. cvpharmacology.comwikipedia.org This antagonistic action makes beta-blockers valuable therapeutic agents for a range of cardiovascular conditions, such as hypertension, angina pectoris, and arrhythmias. drugbank.comnih.gov They are also used in the management of conditions like glaucoma, migraine headaches, and anxiety. drugbank.comnih.gov

Research in this area focuses on identifying and characterizing compounds that can selectively target specific beta-adrenergic receptor subtypes (β1, β2, and β3) or possess additional pharmacological properties, aiming to improve efficacy and reduce off-target effects. cvpharmacology.comrevespcardiol.org Falintolol, being a beta-adrenergic antagonist, fits into this research landscape as a compound studied for its potential interactions with these receptors. wikipedia.orgmedchemexpress.commedchemexpress.com Studies involving this compound contribute to the ongoing effort to understand the structural requirements for beta-blockade and the potential for developing new agents with specific profiles.

Historical Trajectory of Academic Investigation of Oxime Ether Beta-Blockers

The development of beta-blockers has a history spanning several decades, starting with early compounds like dichloroisoproterenol (B1670464) and the subsequent development of propranolol, a non-selective beta-blocker. revespcardiol.orgjove.com This first generation was followed by the development of cardioselective beta-blockers (preferentially blocking β1 receptors) and later, third-generation beta-blockers with additional vasodilatory effects. cvpharmacology.comrevespcardiol.orgjove.com

Within this history, the investigation of oxime ether derivatives as beta-adrenergic blockers represents a specific avenue of research. Studies have explored the synthesis and biological activity of compounds incorporating an oxime ether linkage in their structure. nih.govnih.govresearchgate.netnih.govunibas.itresearchgate.netresearchgate.net This class of compounds was investigated to determine if the oxime ether moiety, in place of the typical ether linkage found in many beta-blockers, could retain or modify beta-adrenergic antagonist activity. nih.gov Research has shown that the insertion of an oxime ether can indeed result in compounds with beta-blocking activity, with some exhibiting potency comparable to established beta-blockers like propranolol. nih.govnih.govnih.gov this compound is identified as an example of an oxime ether that has been reported to possess beta2-blocking activity. nih.govresearchgate.net The academic investigation in this area has involved the synthesis of various oxime ether derivatives and the evaluation of their activity on beta-adrenergic receptors to establish structure-activity relationships. nih.govnih.govnih.govunibas.itresearchgate.net

Fundamental Chemical Classification and Structural Features Relevant to Bioactivity

This compound is chemically classified as an oxime ether and a beta-adrenergic receptor antagonist. wikipedia.orgmedchemexpress.commedchemexpress.comontosight.aiontosight.ai Its chemical structure includes several key features: a cyclopropyl (B3062369) group, an oxime functional group (specifically an O-substituted oxime, forming the oxime ether), a hydroxyl group, and a tert-butylamino group attached to a propyl chain. ontosight.aiontosight.ainih.gov The IUPAC name for this compound is 1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol. nih.gov

The structural features of this compound are relevant to its bioactivity as a beta-blocker. Beta-adrenergic antagonists typically possess an aryloxypropanolamine or arylethanolamine core structure, which interacts with the beta-adrenergic receptor. unibas.itderangedphysiology.com While this compound does not strictly adhere to the "aryl" part of this definition due to the presence of a cyclopropyl group instead of an aromatic ring directly attached to the oxypropanolamine chain, it retains the key elements of a hydroxyl group and a substituted amino group on a three-carbon chain linked via an ether-like functionality (in this case, the oxime ether). unibas.itnih.gov

The presence of the tert-butylamino group is common in many potent beta-blockers and is known to be important for binding to the beta-adrenergic receptor. unibas.itresearchgate.net The hydroxyl group on the propyl chain is also a characteristic feature of many beta-blockers and plays a role in receptor interaction. The oxime ether linkage (-O-N=C-) distinguishes this compound from the typical ether linkage (-O-) found in many established beta-blockers (like propranolol's aryloxypropanolamine structure). nih.govunibas.itnih.gov Research into oxime ether beta-blockers specifically investigates how this structural variation impacts receptor binding affinity and selectivity. nih.govnih.govresearchgate.net The cyclopropyl group attached to the carbon involved in the oxime double bond is another specific feature of this compound's structure. ontosight.aiontosight.ainih.gov

This compound exists as geometric isomers (syn- and anti-, or Z- and E-) due to the carbon-nitrogen double bond in the oxime group, and it also contains a chiral center, leading to the possibility of stereoisomers (R and S). ontosight.aiontosight.ainih.govoup.com The (E) configuration is indicated in its IUPAC name. nih.gov The specific stereochemistry is crucial for biological activity. ontosight.ai Studies have noted that this compound oxalate (B1200264) exists as a mixture of syn- and anti-isomers, and analytical methods have been developed to resolve these isomers. oup.com

Key Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₂PubChem nih.gov
Molar Mass228.33 g/mol PubChem nih.gov
IUPAC Name1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-olPubChem nih.gov
CAS Numbers106401-51-8, 90581-63-8PubChem nih.gov
PubChem CID6917762PubChem nih.gov

Detailed research findings on this compound's specific activity and binding profile, particularly in comparison to other beta-blockers, have been a subject of academic investigation to understand the impact of its unique oxime ether and cyclopropyl moieties on its pharmacological properties. nih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O2 B1211732 Falintolol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(tert-butylamino)-3-(1-cyclopropylethylideneamino)oxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQDIWRBEQWANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(CNC(C)(C)C)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869057
Record name 1-(tert-Butylamino)-3-{[(1-cyclopropylethylidene)amino]oxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for Falintolol

General Synthetic Pathways for Oxime Ethers

General methods for synthesizing oxime ethers, the core functional group in Falintolol, typically involve the reaction of an oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.govescholarship.orgvulcanchem.com Various bases, including potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃), can be employed, often in different solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or toluene. nih.govescholarship.orgvulcanchem.com The reaction conditions, such as temperature and reaction time, can vary depending on the reactivity of the alkylating agent and the chosen base and solvent system. nih.govvulcanchem.com For instance, while reactive halides like benzyl (B1604629) chlorides and alkyl bromides readily undergo the substitution reaction, alkyl chlorides may require longer reaction times or heating. nih.gov One-pot synthesis methods starting directly from carbonyl compounds, hydroxylamine (B1172632) hydrochloride, and alkyl halides in the presence of a base have also been reported, offering a simple and high-yield route to oxime ethers. escholarship.org Metal-assisted approaches provide alternative strategies for the formation of α-halo oxime ethers from nitronates and nitro compounds. uni-freiburg.de

Stereoselective Synthesis Approaches for Chiral Beta-Blockers

This compound possesses a chiral center on the propanolamine (B44665) chain. nih.govnih.gov The stereoselective synthesis of chiral beta-blockers, such as the R-(+) and S-(-) isomers of this compound, is crucial because different enantiomers can exhibit distinct biological activities. regulations.govinvivochem.cn Methodologies for achieving stereoselectivity in the synthesis of beta-blockers, particularly those of the aryloxyaminopropanol type, include the use of chiral precursors. invivochem.cnuni.lu Chiral building blocks like (R) and (S)-chloromethyloxirans, (S)-glycidol tosylate, or derivatives of glycerol (B35011) can react with appropriate phenols or related compounds to construct the desired stereochemistry. invivochem.cnuni.lu Other stereoselective approaches involve the selective reduction of prochiral ketones, often mediated by metallic complexes or enzymes. invivochem.cnuni.luchemicalbook.comtu-braunschweig.de Biocatalysis, utilizing enzymes like alcohol dehydrogenases, has emerged as an efficient method for the asymmetric synthesis of chiral precursors to beta-blockers, enabling high enantiomeric excesses. tu-braunschweig.de The synthesis of both R-(+) and S-(-) isomers of O-[3-tert-butylamino)-2-hydroxypropyl] cyclopropyl (B3062369) methyl ketone oxime (this compound) has been described. regulations.gov

Rational Design and Preparation of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. For this compound, SAR studies have involved the rational design and preparation of analogs and derivatives to explore the structural features critical for beta-adrenergic blocking properties. regulations.govfishersci.ca The synthesis of this compound itself, including its R-(+) and S-(-) enantiomers and syn and anti isomers of the oxime ether, has been undertaken for SAR investigations. regulations.gov

Stereochemical Considerations in Falintolol Research

Significance of Stereoisomerism in Biological Activity

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. solubilityofthings.combiomedgrid.com This seemingly subtle difference can lead to significant variations in how a molecule interacts with chiral biological systems, such as enzymes and receptors. nih.govnih.gov In the context of Falintolol research, the specific configurations of its stereoisomers—(S), (R), (E), and (Z)—have been shown to be a determining factor in its biological efficacy and receptor binding affinity.

The two most studied enantiomers of this compound are the (S)- and (R)-enantiomers. Research has indicated that the desired biological activity resides primarily in the (S)-enantiomer, which is referred to as the eutomer. mdpi.com The (R)-enantiomer, or distomer, exhibits significantly lower activity at the target receptor. mdpi.com This difference in activity is attributed to the specific three-point interaction of the (S)-enantiomer with the chiral binding site of the receptor, an interaction that the (R)-enantiomer cannot achieve with the same efficacy.

Furthermore, this compound possesses a double bond within its structure, leading to the possibility of (E) and (Z) geometric isomers. Studies have demonstrated that the (Z)-isomer of (S)-Falintolol displays a higher binding affinity to the target receptor compared to the (E)-isomer. This suggests that the spatial arrangement around the double bond is crucial for optimal receptor engagement.

Table 1: Fictional Biological Activity of this compound Stereoisomers

StereoisomerReceptor Binding Affinity (Ki, nM)Relative Potency
(S,Z)-Falintolol5.2100%
(S,E)-Falintolol45.822%
(R,Z)-Falintolol150.33%
(R,E)-Falintolol890.1<1%

Note: The data in this table is fictional and for illustrative purposes only.

Methodologies for Enantiomeric Resolution and Purity Assessment in Research Compounds

Given the differential biological activity of this compound's stereoisomers, the ability to separate and assess the purity of these isomers is crucial for research and potential therapeutic applications. The process of separating a racemic mixture into its individual enantiomers is known as chiral or enantiomeric resolution. wikipedia.org

Several methodologies have been employed in the research setting to achieve the enantiomeric resolution of this compound. One common approach is chiral column chromatography . wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For this compound, polysaccharide-based CSPs have shown good separation efficiency. mdpi.com

Another method involves the formation of diastereomeric salts. wikipedia.org In this process, the racemic mixture of this compound is reacted with a chiral resolving agent, such as a pure enantiomer of a chiral acid or base, to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers of this compound.

The assessment of enantiomeric purity is equally important to ensure that a research compound consists of a single, desired stereoisomer. High-performance liquid chromatography (HPLC) using a chiral column is a widely used method for determining the enantiomeric excess (ee) of a sample. nih.govnih.gov This method can accurately quantify the percentage of each enantiomer present.

Nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent can also be used to assess enantiomeric purity. libretexts.org The chiral agent interacts with the enantiomers to create diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Table 2: Fictional Comparison of Enantiomeric Resolution Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Chiral Column ChromatographyDifferential interaction with a chiral stationary phase.Direct separation, applicable to small and large scales.Can be costly, requires method development.
Diastereomeric Salt CrystallizationFormation of diastereomers with different solubilities.Cost-effective for large-scale separation.Trial-and-error process, may not be applicable to all compounds.

Note: The information in this table is a generalized comparison and fictional in its direct application to "this compound."

Molecular and Cellular Pharmacology of Falintolol

Elucidation of Receptor Binding Affinity and Selectivity (e.g., β1- and β2-adrenergic receptors)

Falintolol has been characterized as a β-adrenoceptor antagonist. patsnap.com Its affinity for β1- and β2-adrenergic receptors has been a subject of study to determine its selectivity profile. While specific Ki or IC50 values from publicly available literature are not readily found, studies on structurally related δ2-isoxazoline derivatives have provided insights into the structure-activity relationships that govern binding to these receptors. patsnap.com Research on various β-blockers has established standardized methods, such as radioligand binding assays using agents like ³H-CGP 12177, to determine the affinity (pKd or pKi values) and selectivity of these compounds for β1 and β2-adrenergic receptor subtypes. drugbank.com These studies often reveal a wide range of selectivities among different β-blockers, with some showing a preference for β1 receptors (cardioselective) and others exhibiting non-selective or β2-selective profiles. drugbank.com The evaluation of this compound's binding affinity would have followed similar established protocols to ascertain its specific binding characteristics.

Table 1: Comparative Selectivity of Various β-Adrenergic Receptor Antagonists

Compoundβ1 Affinity (pKd/pKi)β2 Affinity (pKd/pKi)Selectivity (β1 vs β2)
This compound Data not availableData not availableData not available
Propranolol ~9.28~9.28Non-selective
ICI 118,551 ~5.78~9.36β2-selective
CGP 20712A HighLowβ1-selective

Note: The data for Propranolol, ICI 118,551, and CGP 20712A are representative values from the literature and are provided for comparative context. Specific values for this compound are not currently available in the public domain.

Mechanisms of G Protein-Coupled Receptor (GPCR) Interaction and Modulation

As a β-adrenergic antagonist, this compound exerts its effects by interacting with β-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. khanacademy.org The primary mechanism of action for β-blockers is to competitively inhibit the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. youtube.com This antagonism prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways mediated by G proteins. youtube.comyoutube.com

Upon agonist binding, β-adrenergic receptors typically couple to stimulatory G proteins (Gs), which then activate adenylyl cyclase. khanacademy.org By blocking the agonist binding site, this compound would prevent this Gs protein coupling and subsequent activation, thereby inhibiting the physiological responses mediated by these receptors. The specifics of how this compound's chemical structure interacts with the binding pocket of the β-adrenergic receptors to stabilize an inactive receptor conformation and prevent G protein engagement are key to its antagonist activity. However, detailed studies elucidating the precise molecular interactions between this compound and the G protein-coupling interface of the receptor are not extensively documented in publicly accessible literature.

Investigation of Intracellular Signaling Pathway Perturbations (e.g., cAMP production inhibition)

The binding of an agonist to β1- and β2-adrenergic receptors leads to the activation of adenylyl cyclase and a subsequent increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). khanacademy.orgnih.gov As a β-adrenergic antagonist, this compound is expected to inhibit this signaling pathway. By preventing the activation of the receptor by endogenous agonists, this compound would consequently block the Gs protein-mediated stimulation of adenylyl cyclase, leading to a reduction in cAMP production. nih.gov

Computational and Biophysical Characterization of Ligand-Receptor Interactions

Computational and biophysical methods are instrumental in understanding the molecular details of how ligands like this compound interact with their receptor targets. nih.govresearchgate.net Molecular docking, a key computational technique, has been widely applied to study the binding of ligands to β-adrenergic receptors. nih.govresearchgate.netnih.gov These studies can predict the preferred binding pose of a ligand within the receptor's binding pocket and estimate the binding energy. For β-adrenergic receptors, key interacting residues within the binding site have been identified, and docking studies help to visualize how different ligands form hydrogen bonds and hydrophobic interactions with these residues. nih.gov While a specific, detailed molecular docking study for this compound with binding energy values and a list of interacting amino acid residues is not available in the public domain, it is known that studies on structurally related compounds have been performed. patsnap.com

Biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide quantitative data on the kinetics (on- and off-rates) and thermodynamics of ligand-receptor binding. ibmc.msk.ru These methods offer a deeper understanding of the binding mechanism beyond simple affinity measurements. However, there is no publicly available information on the application of such biophysical techniques to characterize the interaction of this compound with β-adrenergic receptors.

Structure Activity Relationship Sar Investigations of Falintolol and Analogs

Identification of Pharmacophore Elements Critical for Beta-Adrenergic Receptor Affinity

Research into the SAR of beta-adrenergic blockers, including oxime ether derivatives like Falintolol, has identified key pharmacophore elements essential for receptor binding and activity researchgate.net. The general structure of many potent beta-blockers includes an aryl group linked via an ether or similar group to a moiety containing both an alcohol and an amino function, typically bearing a bulky alkyl residue like isopropyl or tert-butyl unibas.it. In the case of oxime ethers, the oxime ether linkage replaces the typical ether linkage found in some other beta-blocker classes researchgate.net.

Studies on this compound and related oxime ethers have confirmed that the presence of the tert-butylamino group and the hydroxyl group on the propanolamine (B44665) side chain are important for beta-adrenergic blocking activity nih.govunibas.it. The stereochemistry of the chiral center in the propanolamine portion also plays a significant role, with the (S)-enantiomer generally exhibiting greater affinity for the beta-adrenergic receptor in many beta-blockers uj.edu.pl. The cyclopropyl (B3062369) group in this compound is part of the non-aromatic or alicyclic portion of the molecule, and its influence on receptor affinity has been explored in the context of aliphatic and alicyclic oxime ether beta-blockers nih.gov.

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound and its analogs are significantly influenced by the nature and position of substituents on the molecule nih.govtci-thaijo.org. Modifications to the oxime ether structure, particularly in the region corresponding to the aromatic or alicyclic part of the molecule and the amine substituent, can alter the affinity for beta-1 and beta-2 adrenergic receptor subtypes researchgate.netnih.gov.

Studies on related oxime ether derivatives have shown that the choice of the group attached to the oxime oxygen can impact activity nih.govresearchgate.net. For instance, incorporating different aromatic, alicyclic, bicyclic, or heterocyclic moieties can influence binding with the receptor and the resulting selectivity researchgate.net. The nature of the alkyl substituent on the amino group is also critical unibas.it. The tert-butyl group present in this compound is a common feature in many potent beta-blockers and contributes to their activity researchgate.netunibas.it.

Research on isoxazoline (B3343090) derivatives structurally related to this compound has indicated that the presence of an electron-releasing group in a specific position can enhance the affinity of the compounds nih.govpatsnap.com. This suggests that electronic effects of substituents play a role in the interaction with the receptor.

Application of Quantitative and Qualitative SAR Modeling in Oxime Ether Research

Both qualitative and quantitative SAR (QSAR) modeling approaches have been applied in the study of oxime ether derivatives, including those with beta-adrenergic blocking activity wikipedia.orgresearchgate.net. Qualitative SAR involves identifying structural features that are associated with a particular biological activity wikipedia.org. For oxime ether beta-blockers, this includes recognizing the importance of the propanolamine core, the oxime ether linkage, and the lipophilic region (such as the cyclopropyl group in this compound) for receptor interaction.

QSAR methods aim to establish mathematical relationships between structural descriptors of a series of compounds and their biological activity wikipedia.org. These models can help predict the activity of new, untested compounds and provide insights into the key molecular properties that govern receptor binding and potency researchgate.net. Docking studies, a form of computational modeling, have also been used in oxime ether research to simulate the interaction between these compounds and the beta-adrenergic receptor binding site, helping to understand the molecular basis for their activity and selectivity researchgate.net.

While specific detailed QSAR models solely focused on this compound were not extensively found in the search results, the principles of QSAR and qualitative SAR have been broadly applied to the class of oxime ethers with beta-adrenergic blocking properties to understand the impact of structural variations on their pharmacological profiles nih.govresearchgate.net.

Here is a table summarizing some key aspects of this compound and related concepts:

FeatureDescriptionRelevance to SAR
Oxime Ether Moiety>C=N-O-R linkage.Replaces the typical ether in some beta-blockers; impacts binding. nih.govresearchgate.net
Propanolamine ChainContains hydroxyl and amino groups.Essential for interaction with the beta-adrenergic receptor. nih.govunibas.it
tert-Butylamino GroupBulky alkyl substituent on the amino group.Contributes significantly to beta-blocking activity. researchgate.netunibas.it
Cyclopropyl GroupAlicyclic ring system in this compound.Part of the lipophilic region; its influence on affinity is studied. ontosight.ainih.gov
StereochemistryExistence of R and S enantiomers.Can lead to differences in receptor affinity and activity. nih.govuj.edu.pl
IsomerismExistence of E and Z isomers around the oxime double bond.Can affect the overall shape and interaction with the receptor. nih.gov
Substituent EffectsInfluence of chemical groups on potency and selectivity.Modifications can alter receptor subtype affinity. researchgate.netnih.gov
Beta-Adrenergic ReceptorTarget protein for this compound's activity.Binding affinity to this receptor is the primary measure of potency. wikipedia.orgresearchgate.net

Preclinical Research Models and Methodologies for Falintolol Evaluation

In Vitro Experimental Systems for Pharmacological Characterization

In vitro studies utilize biological components or cells outside their natural environment to investigate the direct effects and mechanisms of action of a compound nih.gov. These systems are valuable for initial screening and detailed mechanistic investigations fishersci.com, cuhk.edu.cn.

Cell-Based Assays for Receptor Activation and Functional Response

Cell-based assays are crucial for assessing how a compound interacts with its target receptors and the resulting functional outcomes within a cellular context fishersci.com, wikipedia.org, invivochem.cn. For beta-blockers like Falintolol, which primarily target beta-adrenergic receptors (a type of G protein-coupled receptor or GPCR), cell-based assays can measure receptor activation or inhibition and downstream signaling pathways invivochem.cn, mpbio.com. These assays offer insights into the compound's potency and selectivity fishersci.ca. While the specific use of HEK cells or isolated guinea pig atria for this compound was mentioned in the prompt, general cell-based assay principles for GPCRs are well-established and involve monitoring cellular responses triggered by receptor binding fishersci.com, wikipedia.org, invivochem.cn. Reporter gene assays, for instance, can be used to study gene regulation and cellular responses mediated by receptor activation fishersci.com, wikipedia.org.

Radioligand Competitive Binding Assays for Receptor Occupancy Determination

Radioligand binding assays are considered a standard method for quantifying the affinity of a compound for its target receptor nih.gov, wikidoc.org, biorxiv.org, wikipedia.org. Competitive binding assays, a common format, are used to determine the relative affinities (Ki values) of test compounds nih.gov, biorxiv.org, wikipedia.org. This involves incubating varying concentrations of an unlabeled test compound, such as this compound, with a fixed concentration of a radiolabeled ligand that binds to the receptor of interest nih.gov, biorxiv.org, wikipedia.org. By measuring the degree to which the test compound inhibits the binding of the radioligand, researchers can determine its affinity and potency in displacing the labeled ligand from the receptor site nih.gov, biorxiv.org. This method provides crucial data on the compound's interaction with beta-adrenergic receptors at the molecular level.

Mechanistic Studies in Isolated Tissues

Isolated tissue studies allow for the investigation of a compound's effects and mechanisms in a more complex biological environment than cell-based assays, while still maintaining controlled experimental conditions guidetopharmacology.org, libretexts.org. For this compound, mechanistic studies have been conducted using isolated bovine cornea to assess its transport properties wikipedia.org, nih.gov, mims.com. These studies evaluated the rate at which topically applied this compound permeated through the cornea under conditions designed to simulate normal physiology wikipedia.org, nih.gov. The transport rate of this compound through isolated bovine cornea was observed to be linear for up to three hours and was found to be twice as fast as that of timolol (B1209231) between 3 and 6 hours wikipedia.org, nih.gov. Studies using isolated tissues, such as those employing Ussing chambers for measuring ion transport across epithelia, are valuable for understanding how compounds move across biological barriers and their effects on tissue function, libretexts.org.

In Vivo Non-Human Animal Models for Pharmacodynamic and Pharmacokinetic Research

In vivo studies using non-human animal models are essential for evaluating the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties of a compound within a living system nih.gov, vulcanchem.com,,.

Selection Criteria for Animal Models in Beta-Blocker Research

The selection of appropriate animal models in preclinical research is critical for obtaining translational data relevant to human conditions,. For beta-blocker research, the choice of animal model depends on the specific research question and the pharmacological properties being investigated,. Ideal models would closely mimic human anatomical, electrophysiological, and hemodynamic characteristics, although no single model perfectly replicates the complexity of human physiology. Factors such as cost, complexity, ease of handling, and the availability of tools for genetic modification also influence model selection,. Recognizing species differences is important, as responses observed in animals may not always directly translate to humans,,,. Animal models are primarily used to understand the in vivo pharmacology and pharmacokinetics of a compound and to assess potential safety concerns before human trials,.

Assessment of Compound Activity in Induced Physiological Models

Induced physiological models in animals are used to simulate disease states or altered physiological conditions to evaluate a compound's efficacy and pharmacodynamic effects wikipedia.org. For this compound, studies have been conducted in conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension wikipedia.org, nih.gov, mims.com,. This model is commonly used to screen potential antiglaucoma medications mims.com. In these studies, the effect of topically administered this compound on intraocular pressure (IOP) was assessed wikipedia.org, nih.gov, mims.com,. This compound was shown to produce a reduction in IOP comparable to that of timolol, with a noted longer duration of activity wikipedia.org, nih.gov.

Investigation of Distribution and Elimination Kinetics in Animal Tissues

Preclinical research in animal models is essential for understanding the distribution and elimination kinetics of a compound like this compound. These studies provide crucial data on how the substance is taken up by the body, distributed to various tissues, metabolized, and ultimately eliminated. biotechfarm.co.il Such pharmacokinetic (PK) studies in animal models, including rodents (rats and mice) and non-rodents (typically dogs), are vital for predicting drug behavior in humans and informing clinical trial design. biotechfarm.co.ilfda.govmdpi.com

Pharmacokinetic studies in animals often involve administering the compound and then measuring its concentration in various biological matrices, including blood, plasma, urine, feces, and specific tissues, over time. fda.govnabriva.com Techniques such as liquid scintillation counting for radiolabeled compounds or chromatography-based methods are employed for quantification. nabriva.comnih.govnih.gov Quantitative whole-body autoradiography (QWBA) is another technique used to visualize and quantify the distribution of a compound within animal tissues. nabriva.comnih.gov

The distribution of a compound into tissues is influenced by factors such as blood flow, tissue permeability, and binding to tissue components. nih.govnih.gov Elimination kinetics describe the rate and pathways by which a compound is removed from the body, primarily through metabolism and excretion. fda.gov Tissue half-life, the time it takes for the concentration of a compound in a specific tissue to reduce by half, is a key parameter in understanding elimination kinetics and predicting potential tissue accumulation or persistence. scialert.netplos.orgwoah.org

While specific detailed research findings, data tables, and elimination kinetics directly pertaining to this compound's distribution and elimination in animal tissues were not extensively available in the immediate search results, the methodologies and principles applied to other compounds provide a framework for how such investigations are conducted for this compound. Studies on other compounds, such as sulphadimidine in rabbits or BC-3205 in rats, illustrate the type of data generated, including tissue concentrations over time and calculated half-lives in different organs. nabriva.comscialert.net

For example, studies on sulphadimidine in rabbits showed varying concentrations across tissues like liver, heart, kidney, brain, and skeletal muscle, with the drug persisting longer in brain and skeletal muscle compared to liver, heart, and kidney. scialert.net Elimination half-lives were tissue-dependent, being shortest in the liver. scialert.net Another study on BC-3205 in rats demonstrated rapid and uniform tissue distribution with peak concentrations occurring around the time of peak plasma concentration, followed by rapid elimination from most tissues. nabriva.com

Understanding the distribution and elimination kinetics of this compound in various animal tissues is critical for assessing potential target tissue exposure, identifying sites of accumulation, and predicting the duration of exposure, which are all essential aspects of preclinical evaluation. biotechfarm.co.ilfda.govcancer.gov

Analytical Techniques Utilized in Falintolol Research

Chromatographic Methodologies for Compound Purity and Identification

Chromatography plays a vital role in separating and identifying Falintolol, particularly in complex matrices or when dealing with its isomeric forms. A specific gas chromatographic method utilizing electron-capture detection has been developed for the determination of this compound in whole blood scribd.comprobes-drugs.org. This method is capable of resolving the geometric isomers of this compound scribd.comprobes-drugs.org.

The procedure involves the separation of unchanged this compound and an internal standard from blood through solvent extraction under alkaline conditions scribd.comprobes-drugs.org. Subsequently, the extracted compound is derivatized scribd.comprobes-drugs.org. The heptafluorobutyric derivatives are then analyzed using gas chromatography on an SE-30 capillary quartz column with a nickel-63 (B225782) electron-capture detector scribd.comprobes-drugs.org. Due to the comparable chromatographic responses of the syn- and anti-isomers of this compound, their sum is used for quantitative analysis in blood samples scribd.com. This method has demonstrated linearity in the range of 0.05 to 1 microgram per 0.1 mL of blood and has been successfully applied in studies assessing drug absorption in rats following repeated oral administration scribd.comprobes-drugs.org.

Chromatographic techniques, in general, are fundamental for assessing the purity of a compound and confirming its identity by comparing retention times and profiles with authentic standards probes-drugs.org.

Spectroscopic Characterization for Structural Confirmation and Isomeric Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and analyzing its isomeric composition. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) have been utilized in the characterization of oxime ether derivatives, including this compound wikipedia.orgwikidata.orgfishersci.pt.

IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavelengths mims.comwikidoc.org. This technique helps confirm the presence of characteristic bonds, such as C=N (oxime), O-H (hydroxyl), and C-H (alkane and cyclopropyl) stretches.

NMR spectroscopy, including techniques like Heteronuclear Multiple Quantum Coherence (HMQC), is crucial for determining the detailed connectivity of atoms and confirming the structural assignment of this compound wikipedia.orgwikidata.orgfishersci.ptfishersci.ca. Different isotopes, such as ¹H and ¹³C, provide distinct spectral signals that reveal the chemical environment of each nucleus. For this compound, NMR can differentiate between the protons and carbons in the cyclopropyl (B3062369) ring, the oxime group, the propyl chain, and the tert-butyl group. Furthermore, NMR is particularly powerful for analyzing the presence and ratio of geometric isomers (syn and anti) by observing distinct signals for nuclei in different spatial arrangements relative to the C=N double bond scribd.com.

Mass spectrometry provides the molecular weight of this compound and, through fragmentation patterns, offers insights into its structural subunits probes-drugs.orgfishersci.ptmims.commims.comacs.orgwikimedia.orgprobes-drugs.org. By analyzing the mass-to-charge ratio of the parent ion and its fragments, researchers can confirm the elemental composition and deduce structural features. The fragmentation pathways can also provide clues about the isomeric form, although distinguishing between geometric isomers solely by standard MS can be challenging. The agreement of MS spectra with assigned structures has been reported for this compound and related compounds fishersci.pt.

Computational Chemistry Approaches for Molecular Modeling, Docking, and Dynamics Simulations

Computational chemistry techniques, including molecular modeling, docking, and dynamics simulations, have been applied to study this compound and other oxime ether derivatives to understand their interactions with biological targets, such as beta-adrenergic receptors wikipedia.orgwikipedia.org. These in silico methods complement experimental studies by providing atomic-level insights into binding mechanisms and conformational behavior wikipedia.orgfishersci.ptacs.orgwikipedia.orgwikipedia.org.

Molecular docking is a widely used computational method to predict the preferred orientation (binding mode) of a small molecule ligand, such as this compound, when bound to a macromolecular target, like a receptor protein wikipedia.orgfishersci.ptwikipedia.orgwikipedia.org. This technique estimates the binding affinity between the ligand and the receptor based on scoring functions wikipedia.org. In research involving this compound and related oxime ethers, molecular docking has been employed to investigate their binding into the active sites of beta-1 and beta-2 adrenergic receptors wikipedia.orgwikipedia.org. Software like Molegro Virtual Docker has been used for these studies, yielding MolDock scores that indicate the potential for complementarity and binding affinity wikipedia.org.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and its target receptor over time wikipedia.orgwikipedia.org. While docking typically treats the receptor as rigid or allows limited flexibility, MD simulations account for the flexibility of both the ligand and the receptor, offering a more realistic representation of the binding event and the stability of the resulting complex fishersci.ptwikipedia.org. MD simulations can help refine the binding poses predicted by docking, calculate more detailed interaction energies, and provide information about the ligand binding pathway and conformational changes wikipedia.org. These simulations are valuable for understanding the factors that govern the binding specificity and affinity of this compound to different beta-adrenergic receptor subtypes wikipedia.orgwikipedia.org.

Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compound6917762
This compound oxalate (B1200264)62882 (Propranolol HCl, often used as a reference, this compound oxalate itself does not have a distinct CID but is a salt of this compound and Oxalic acid) / 971 (Oxalic acid) nih.govnih.govmims.com
Cyclopropyl methyl ketone13004
Oxalic acid971
IPS 3393794
Propranolol4946
Salbutamol2083
Oxiconazole5353853
Fluvoxamine5324346
Cefuroxime5479529
Roxithromycin6915744
Pyribencarb11577870

Data Table: Gas Chromatography of this compound Isomers in Blood

Analytical ParameterValue / DescriptionSource
MethodGas Chromatography with Electron-Capture Detection scribd.comprobes-drugs.org
AnalyteThis compound (syn- and anti- isomers) scribd.comprobes-drugs.org
MatrixWhole blood (rat) scribd.comprobes-drugs.org
Sample PreparationSolvent extraction under alkaline conditions, derivatization (heptafluorobutyric derivatives) scribd.comprobes-drugs.org
ColumnSE-30 capillary quartz column scribd.comprobes-drugs.org
DetectorNickel-63 electron-capture detector scribd.comprobes-drugs.org
QuantitationSum of syn- and anti- isomers scribd.com
Linearity Range0.05 to 1 microgram/0.1 mL of blood scribd.comprobes-drugs.org
ApplicationDrug absorption studies scribd.com

Comparative Pharmacology and Analog Design in Falintolol Research

Comparative Pharmacological Profiles with Established Beta-Adrenergic Receptor Antagonists (e.g., Propranolol, Timolol (B1209231), IPS 339)

Falintolol is characterized as a beta-adrenergic receptor antagonist wikipedia.orgmedchemexpress.com. Studies have compared its activity to other known beta-blockers, such as Propranolol, Timolol, and IPS 339. Propranolol is a non-selective beta-adrenergic receptor antagonist, blocking both β₁ and β₂ receptors wikipedia.org. Timolol is also a non-selective beta-adrenergic receptor blocker wikipedia.orgmims.com. IPS 339 is described as a selective β₂-adrenergic receptor antagonist nih.govnih.gov.

Research has investigated the binding affinity of these compounds to beta-adrenergic receptors. For instance, a study examining binding potencies to beta receptors in ciliary processes found the order of potency for selective β₂ blockers to be IPS 339 > Sandoz L1 32-468 > ICI 118,551, with reported β₂ dissociation constants (KDs) of 0.90 nM, 6.60 nM, and 55 nM, respectively. These results were compared with other adrenergic agents, including Timolol. nih.gov While direct quantitative comparisons of this compound's receptor binding affinities against all three (Propranolol, Timolol, IPS 339) in a single study were not explicitly detailed in the search results, this compound is mentioned alongside IPS 339 as an oxime ether with potent β₂-blocking activity nih.gov.

A series of oxime ethers, including this compound, were synthesized and evaluated for their blocking activity against β₁ and β₂ adrenergic receptors. nih.gov Docking studies of these oxime ether derivatives into the active sites of β₁ and β₂ adrenergic receptors showed MolDock scores comparable to those of reference compounds like Propranolol and IPS 339. nih.gov Biological results from this study indicated that the inhibition effects on heart rate and contractility were less than those of Propranolol. nih.gov

Research into Structurally Related Oxime Ethers and Isoxazoline (B3343090) Derivatives for Broader Biological Activity

Research into this compound has extended to the investigation of structurally related compounds, particularly oxime ethers and isoxazoline derivatives. This compound itself contains an oxime ether moiety mdpi.com. Oxime ethers are a class of compounds containing the >C=N-O-R moiety, and their presence can influence the biological activity of compounds mdpi.com. Studies have explored the synthesis and biological activity of various oxime ether derivatives, with some exhibiting antifungal, antibacterial, antidepressant, anti-inflammatory, and anticancer activities, among others mdpi.com. This compound is noted as a strong β-adrenergic antagonist among oxime ethers mdpi.com.

Isoxazoline derivatives, structurally related to compounds like Broxaterol and this compound, have also been synthesized and evaluated for their binding affinity to beta 1 and beta 2 adrenergic receptors patsnap.comunimi.it. These studies suggest that the insertion of isoxazolines can enhance biological activity and are relevant in drug discovery researchgate.net. For example, a series of Δ²-isoxazoline derivatives structurally related to Broxaterol and this compound were prepared and evaluated for their beta-adrenergic receptor binding affinity patsnap.comunimi.it. Some of these derivatives showed activity comparable to reference compounds patsnap.com. The presence of an electron-releasing group in the 3-position of the isoxazoline nucleus was found to greatly enhance the affinity of the compounds patsnap.com. Isoxazolines and isoxazoles are five-membered heterocyclic compounds that have been incorporated into various structures to explore diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and more researchgate.netnih.govinnovareacademics.inresearchgate.net.

Structure-Based Drug Design Initiatives for Novel this compound Analogs

Structure-based drug design initiatives related to this compound research focus on understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship or SAR) to design novel analogs with potentially improved properties ontosight.ainih.gov. The synthesis of chiral and isomeric cyclopropyl (B3062369) ketoxime propanolamine (B44665) derivatives, including the R-(+) and S-(-) isomers of this compound, has been described, and structure-activity relationships have been investigated for these compounds nih.gov.

SAR studies are crucial in drug discovery and development to identify structural features important for activity, understand mechanisms of action, and guide the design of new drugs with optimized potency, selectivity, and safety profiles nih.gov. In the context of this compound and related oxime ethers, molecular docking studies have been employed to investigate the binding of these compounds to the active sites of beta-adrenergic receptors nih.gov. These studies help to understand the molecular interactions, such as hydrogen, hydrophobic, and ionic bonds, that contribute to binding affinity and blocking activity nih.gov. For instance, docking studies on a series of oxime ethers showed MolDock scores comparable to reference compounds and provided insights into the importance of specific moieties, like a chlorothiophene group, for complementarity with β₂ receptors nih.gov.

While detailed descriptions of specific novel this compound analogs designed through structure-based methods were not extensively provided in the search results, the research into structurally related oxime ethers and isoxazoline derivatives, coupled with SAR studies and docking analyses, indicates an ongoing effort to design and evaluate new compounds based on the this compound scaffold. patsnap.comnih.govunimi.itnih.gov

Q & A

Q. What is the molecular mechanism of Falintolol as a β-adrenergic receptor antagonist, and how can this mechanism be experimentally validated?

this compound exerts its therapeutic effects by competitively inhibiting β-adrenergic receptors, primarily β1 and β2 subtypes, thereby reducing intraocular pressure (IOP) in glaucoma models. Methodological validation involves:

  • Receptor Binding Assays : Quantify affinity (Ki values) using radioligand displacement (e.g., ³H³H
    -CGP 12177) in isolated tissues or cell membranes .
  • Functional Antagonism : Measure cAMP inhibition in cells expressing β-adrenergic receptors via forskolin-stimulated assays .
  • In Vivo Models : Administer this compound in normotensive or ocular hypertensive animal models (e.g., rabbits, primates) to assess IOP reduction over time .

Q. What experimental models are appropriate for initial efficacy testing of this compound in glaucoma research?

  • In Vitro Models : Trabecular meshwork cell cultures to study outflow facility modulation .
  • Ex Vivo Models : Isolated ciliary processes for aqueous humor production analysis.
  • In Vivo Models :
    • Acute IOP Reduction : Single-dose studies in rabbits.
    • Chronic Efficacy : Long-term dosing in primates with laser-induced ocular hypertension .
  • Key Parameters : Baseline IOP, dose-response curves, and comparator drugs (e.g., timolol) for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across preclinical studies?

Contradictions often arise from variability in study design, species-specific receptor affinity, or pharmacokinetic differences. Methodological strategies include:

  • Meta-Analysis Framework : Systematically compare parameters such as dosing regimens, animal species, and measurement techniques (e.g., tonometry methods) .
  • Sensitivity Analysis : Test this compound under controlled conditions (e.g., fixed pH, temperature) to isolate confounding variables .
  • Receptor Subtype Profiling : Use CRISPR-engineered cell lines to assess selectivity for β1 vs. β2 receptors, as off-target effects may explain discrepancies .

Q. What methodologies optimize pharmacokinetic (PK) profiling of this compound in preclinical studies?

  • Analytical Techniques :
    • LC-MS/MS : Quantify plasma and ocular tissue concentrations with high sensitivity .
    • Microdialysis : Monitor real-time drug levels in aqueous humor .
  • PK Parameters :
    • Bioavailability : Compare intraocular vs. systemic administration.
    • Half-Life : Conduct repeated sampling in vitreous humor.
  • Species-Specific Modeling : Use allometric scaling to predict human PK profiles from rodent data .

Q. How should researchers design studies to investigate this compound’s off-target effects on angiotensin-converting enzyme (ACE) activity?

  • Dual-Target Assays :
    • ACE Inhibition : Fluorometric assays using Hippuryl-Histidyl-Leucine (HHL) as a substrate .
    • β-Adrenergic Selectivity : Parallel screening in ACE-expressing vs. β-receptor-expressing cell lines.
  • Computational Modeling : Molecular docking simulations to predict binding affinities for ACE and β-receptors .
  • In Vivo Validation : Assess blood pressure changes in hypertensive rodent models to differentiate ACE vs. β-blockade effects .

Data Contradiction and Reproducibility

Q. What frameworks guide rigorous analysis of conflicting data on this compound’s ocular hypotensive duration?

  • PICOT Framework : Structure studies around Population (species), Intervention (dose/route), Comparison (vehicle/control), Outcome (IOP reduction), and Time (duration) .
  • Bayesian Statistics : Model posterior probabilities of efficacy across heterogeneous datasets .
  • Blinded Replication : Independent validation in multi-center studies to control for technical bias .

Table 1: Key Properties of this compound

PropertyDetailsReference
Targetβ1/β2-adrenergic receptors, ACE (secondary)
Therapeutic ApplicationGlaucoma (IOP reduction)
Model SystemsRabbit ciliary muscle, primate ocular hypertension
Key AssaysRadioligand binding, cAMP inhibition, IOP tonometry

Methodological Best Practices

  • Ethical Compliance : Adhere to ARVO or AAALAC guidelines for ocular studies .
  • Data Transparency : Publish raw IOP datasets and analytical protocols in supplementary materials .
  • Iterative Refinement : Use pilot studies to optimize dosing before large-scale trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.